![molecular formula C42H88N7O15P3 B12353647 [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12353647.png)
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan ring, followed by the introduction of the diazinan and phenylpropoxyimino groups. The final steps involve the phosphorylation reactions to attach the oxidophosphoryl groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would need to be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The phenylpropoxyimino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo groups would produce hydroxyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable for research in organic synthesis and materials science.
Biology
In biology, the compound’s ability to interact with various biomolecules makes it useful for studying enzyme mechanisms and protein-ligand interactions. It can also be used as a probe to investigate cellular processes.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to modulate biological pathways could lead to the development of new drugs for treating diseases such as cancer and neurodegenerative disorders.
Industry
In industry, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical reactions also makes it valuable for industrial synthesis processes.
作用機序
The mechanism by which [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphate
- [[[(2R,3S,4R,5R)-5-(5-carbamoyl-3,4-dihydro-2H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate
Uniqueness
What sets [[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium apart from similar compounds is its unique combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets, making it a versatile and valuable compound for scientific research.
特性
分子式 |
C42H88N7O15P3 |
|---|---|
分子量 |
1024.1 g/mol |
IUPAC名 |
[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-2-oxo-4-(3-phenylpropoxyimino)-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;triethylazanium |
InChI |
InChI=1S/C18H28N3O15P3.4C6H15N/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12;4*1-4-7(5-2)6-3/h1-3,5-6,13,15-17,22-23H,4,7-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27);4*4-6H2,1-3H3/t13-,15-,16-,17-;;;;/m1..../s1 |
InChIキー |
KPBVJJHWHAKPQB-IHQKQWLFSA-N |
異性体SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C\1CN(C(=O)N/C1=N\OCCCC2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
正規SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CN(C(=O)NC1=NOCCCC2=CC=CC=C2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


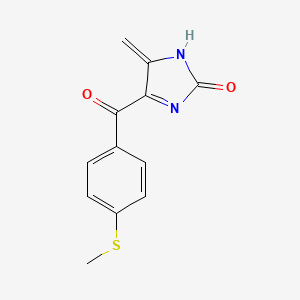
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
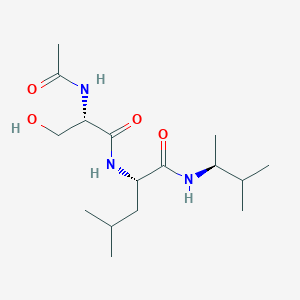
![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-6-methylthieno[2,3-c]quinoline-4,8-dione](/img/structure/B12353590.png)
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
![2-[(Biphenyl-4-sulfonyl)-isopropoxy-amino]-N-hydroxy-3-methyl-butyramide](/img/structure/B12353601.png)
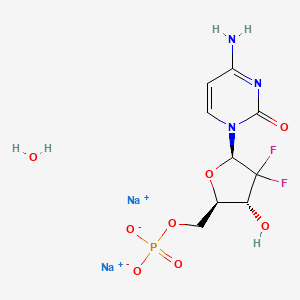
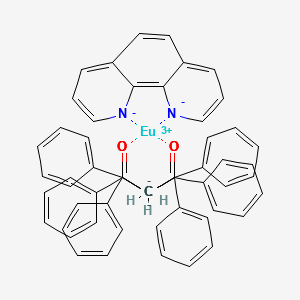

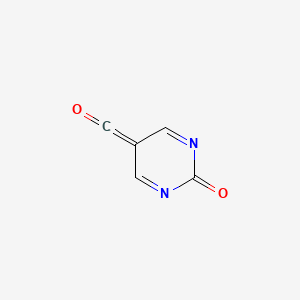
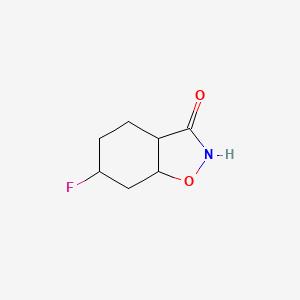
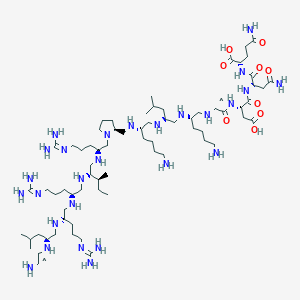

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12353671.png)
